2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid
Overview
Description
2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid is a heterocyclic compound with a unique structure that combines an imidazole ring fused to a thiazole ring
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s worth noting that imidazole derivatives have been found to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they could potentially induce various molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid typically involves the reaction of thiourea, acetone, and trifluoromethyl benzoyl bromide. The reaction conditions often include heating the mixture under reflux in a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted derivatives.
Scientific Research Applications
2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole
- 3-Methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole
Comparison
Compared to these similar compounds, 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group.
Properties
IUPAC Name |
2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2S/c1-3-4(2)17-8-13-6(9(10,11)12)5(7(15)16)14(3)8/h1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHMHRKHQXLQJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=C(N12)C(=O)O)C(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858614 | |
Record name | 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181329-20-3 | |
Record name | 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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